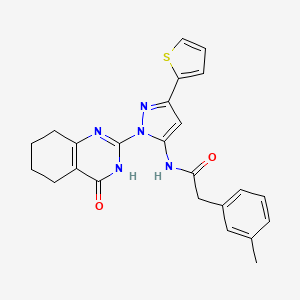
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multiple steps, starting from basic building blocks like anthranilic acid and aryl isothiocyanates. A four-step process has been successfully employed to synthesize new derivatives with yields ranging from 29 to 31% (Nguyen et al., 2022). These synthesis processes are crucial for producing the compound in a pure form suitable for further study.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). These techniques confirm the complex molecular architecture of pyrazole-acetamide derivatives, indicating a rich field of study for understanding the compound's interactions at the molecular level (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives, including reactions under various conditions, has been a subject of research to optimize synthesis methods and explore potential applications. For instance, nucleophilic substitution reactions have been employed to synthesize novel acetamide derivatives, showcasing the chemical versatility and reactivity of these compounds (Ramírez et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how the compound interacts in different environments and for its formulation in potential applications. These properties are typically determined experimentally through methods like X-ray crystallography and differential scanning calorimetry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for predicting the compound's behavior in biological systems or chemical processes. Studies on similar compounds have shown significant antimicrobial and cytotoxic activities, suggesting a wide range of potential applications in pharmaceuticals and chemical industries (Gul et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization of Related Compounds
Research has been conducted on the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II). These studies have shown that the structure of these compounds can lead to different supramolecular architectures and significant antioxidant activity due to various hydrogen bonding interactions (Chkirate et al., 2019).
Another study focused on the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, showcasing the diverse potential of these compounds for further biological or chemical applications (Nguyen et al., 2022).
Biological Activities and Potential Applications
Novel 4(3H)-quinazolinone derivatives containing biologically active moieties such as thiazole, pyridinone, and chromene were synthesized, with some showing high to moderate activity against cells and significant activity against Aspergillus ochraceus Wilhelm, indicating their potential as antitumor and antifungal agents (El-bayouki et al., 2011).
A series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles were prepared and screened for antibacterial activity, highlighting the compound's role in developing new antimicrobial agents (Singh et al., 2010).
Development of Coordination Complexes
- The coordination complexes derived from similar pyrazole-acetamide derivatives exhibit distinct supramolecular architectures through hydrogen bonding, which can be harnessed in materials science for the development of novel materials with specific properties (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-15-6-4-7-16(12-15)13-22(30)26-21-14-19(20-10-5-11-32-20)28-29(21)24-25-18-9-3-2-8-17(18)23(31)27-24/h4-7,10-12,14H,2-3,8-9,13H2,1H3,(H,26,30)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFZCXYIKJPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

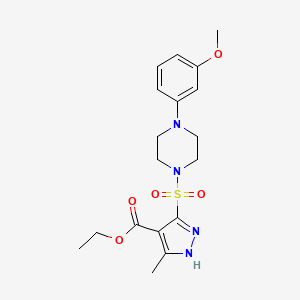
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
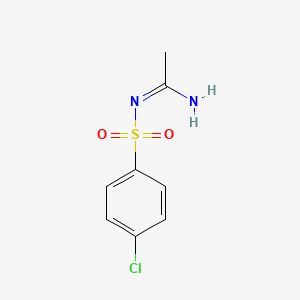


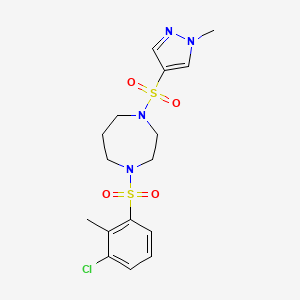
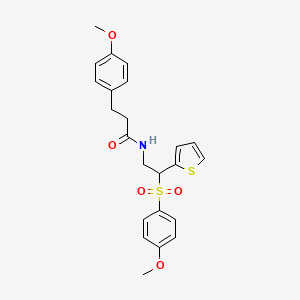
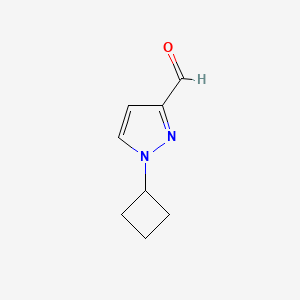
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
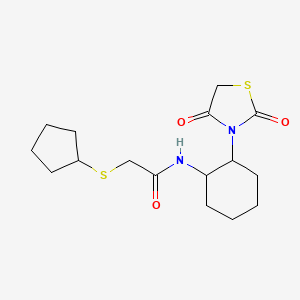
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)